2-Amino-4-chlorobenzaldehyde

Catalog No.
S683593
CAS No.
59236-37-2
M.F
C7H6ClNO
M. Wt
155.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-chlorobenzaldehyde

CAS Number

59236-37-2

Product Name

2-Amino-4-chlorobenzaldehyde

IUPAC Name

2-amino-4-chlorobenzaldehyde

Molecular Formula

C7H6ClNO

Molecular Weight

155.58 g/mol

InChI

InChI=1S/C7H6ClNO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H,9H2

InChI Key

WVXCOXXJTWKDPJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)N)C=O

Canonical SMILES

C1=CC(=C(C=C1Cl)N)C=O

2-Amino-4-chlorobenzaldehyde (CAS: 59236-37-2) is a bifunctional halogenated anthranilaldehyde derivative widely procured as a foundational building block for nitrogen-containing heterocycles. Featuring both an electrophilic formyl group and a nucleophilic amine on a chlorinated benzene ring, it is primarily utilized in condensation and annulation reactions to construct complex quinolines and polycyclic aminals [1]. The specific placement of the chlorine atom at the 4-position dictates both the electronic reactivity of the functional groups and the exact regiochemistry of the resulting bicyclic scaffolds, making it a critical selection for targeted pharmaceutical and materials science synthesis.

Substituting 2-amino-4-chlorobenzaldehyde with its unsubstituted parent, 2-aminobenzaldehyde, severely compromises processability due to the latter's notorious instability and rapid self-condensation during storage [1]. Furthermore, the unsubstituted analog lacks the essential aryl chloride handle required for downstream transition-metal catalyzed cross-coupling. Attempting to substitute with the positional isomer, 2-amino-5-chlorobenzaldehyde, fundamentally alters the regiochemistry of the final product; for example, in Friedländer syntheses, the 5-chloro isomer strictly yields 6-chloroquinolines, whereas the 4-chloro isomer is absolutely required to access the 7-chloroquinoline core found in critical antimalarial pharmacophores. Consequently, these precursors are strictly non-interchangeable in structure-activity relationship (SAR) campaigns.

Regiochemical Control in Quinoline Scaffold Synthesis

In the synthesis of halogenated quinolines via Friedländer annulation with methyl ketones, the choice of the chlorinated aminobenzaldehyde dictates the final substitution pattern. 2-Amino-4-chlorobenzaldehyde exclusively yields 7-chloroquinoline derivatives (e.g., 7-chloro-2-methylquinoline), whereas the 2-amino-5-chlorobenzaldehyde isomer yields 6-chloroquinolines . This 100% regiochemical shift is a fixed topological outcome of the condensation mechanism.

Evidence DimensionRegioselectivity of the bicyclic core
Target Compound DataYields 100% 7-chloroquinoline derivatives
Comparator Or Baseline2-Amino-5-chlorobenzaldehyde (Yields 100% 6-chloroquinoline derivatives)
Quantified DifferenceComplete shift of the halogen handle from the 6-position to the 7-position
ConditionsFriedländer condensation with methyl ketones

Procurement must select this exact isomer to successfully synthesize 7-chloroquinoline-based APIs, such as chloroquine analogs, where the 6-chloro isomer is pharmacologically inactive.

Precursor Suitability for Bis-Quinoline Polymer Synthesis

In the synthesis of bis-quinoline monomers for advanced materials, the precursor must possess a halide handle for aryl-aryl coupling. 2-Amino-4-chlorobenzaldehyde undergoes Friedländer condensation to form a chloro-substituted quinoline intermediate, which is directly subjected to nickel-catalyzed reductive coupling to yield bis-quinolines[1]. Unsubstituted 2-aminobenzaldehyde yields a quinoline lacking the necessary halide, rendering it useless for this polymerization pathway.

Evidence DimensionSuitability for transition-metal catalyzed coupling
Target Compound DataProvides the essential chloride leaving group for Ni-catalyzed coupling
Comparator Or Baseline2-Aminobenzaldehyde (Lacks a coupling handle)
Quantified DifferenceEnables the synthesis of bis-quinoline monomers vs. inability to couple
ConditionsFriedländer condensation followed by in situ nickel-catalyzed reductive coupling

Critical for materials science procurement where the compound serves as a monomer building block for fluorescent polyquinoline polymers.

Reactivity in Organocatalytic Cascade Condensations

The specific position of the chlorine substituent impacts the electronic activation of the aldehyde, influencing overall reaction efficiency. In chiral amine-catalyzed enantioselective cascade condensations, 2-amino-4-chlorobenzaldehyde achieved a 69% isolated yield (109 mg on a 0.6 mmol scale). Under identical conditions, the 2-amino-5-chlorobenzaldehyde isomer achieved only a 56% yield (90 mg) [1].

Evidence DimensionIsolated product yield
Target Compound Data69% yield (109 mg)
Comparator Or Baseline2-Amino-5-chlorobenzaldehyde (56% yield, 90 mg)
Quantified Difference+13% absolute yield improvement
ConditionsChiral amine-catalyzed cascade condensation (0.6 mmol scale)

Higher conversion rates in complex organocatalytic workflows reduce the consumption of expensive chiral catalysts and improve overall process economics.

Handling Stability and Reagent Integrity

Unsubstituted 2-aminobenzaldehyde is highly unstable, rapidly undergoing self-condensation and polymerization upon storage, which often necessitates in situ generation. In contrast, the introduction of the chlorine atom in 2-amino-4-chlorobenzaldehyde yields a stable, isolable crystalline solid (m.p. 172–174 °C) that maintains its integrity during standard storage and handling [1].

Evidence DimensionShelf-stability and physical state
Target Compound DataStable crystalline solid (m.p. 172–174 °C)
Comparator Or Baseline2-Aminobenzaldehyde (Highly prone to rapid oligomerization)
Quantified DifferenceSubstantially extended shelf-life and consistent reaction stoichiometry
ConditionsAmbient storage and standard laboratory handling

Eliminates the need for immediate use or in situ generation, drastically improving process reproducibility and reducing reagent waste in scaled-up manufacturing.

Synthesis of 7-Chloroquinoline Antimalarials

Due to its strict regiochemical outcome in Friedländer condensations, this compound is the mandatory precursor for synthesizing 7-chloroquinoline scaffolds. This makes it a critical raw material for the development and production of chloroquine analogs and other targeted antimalarial APIs .

Production of Bis-Quinoline Polymer Monomers

It serves as an essential halogenated precursor for synthesizing bis-quinolines via in situ nickel-catalyzed reductive coupling. These bis-quinolines are highly sought after as monomers for manufacturing fluorescent polyquinoline polymers in materials science[1].

Enantioselective Organocatalytic Cascade Reactions

Its favorable electronic profile and superior yield compared to the 5-chloro isomer make it highly suitable for complex, chiral amine-catalyzed cascade condensations, enabling the efficient construction of polycyclic architectures in advanced synthetic methodology research [2].

XLogP3

2.3

Wikipedia

2-Amino-4-chlorobenzaldehyde

Dates

Last modified: 08-15-2023

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